1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole
Description
Properties
Molecular Formula |
C21H20N2OS |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C21H20N2OS/c1-16-9-11-17(12-10-16)24-14-5-13-23-19-7-3-2-6-18(19)22-21(23)20-8-4-15-25-20/h2-4,6-12,15H,5,13-14H2,1H3 |
InChI Key |
PLTJJUVZESGSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Route 1: Acid-Catalyzed Cyclization
A conventional method involves reacting o-phenylenediamine with thiophene-2-carbaldehyde in the presence of hydrochloric acid (HCl) at elevated temperatures. This approach is analogous to protocols for 2-substituted benzimidazoles.
Reaction Steps
Example Outcomes
N1-Alkylation with 3-(4-Methylphenoxy)propyl Group
The 3-(4-methylphenoxy)propyl substituent is introduced via nucleophilic alkylation at the N1 position of the preformed benzimidazole. This step requires a propylating agent with a good leaving group (e.g., bromide or tosylate).
Route 2: Alkylation with Propyl Halide
Key Considerations
-
Regioselectivity : The electron-withdrawing thiophen-2-yl group at C2 may direct alkylation to N1.
-
Side Reactions : Potential N3 alkylation or decomposition under harsh conditions.
Alternative Synthetic Strategies
Route 3: Microwave-Assisted Cyclization
Microwave irradiation accelerates reaction times and improves yields for benzimidazole synthesis. For example, o-phenylenediamine and thiophene-2-carbaldehyde can be heated at 150°C for 2 minutes under microwave conditions.
Advantages
Route 4: One-Pot Synthesis
A single-step approach combining cyclization and alkylation may be feasible using multifunctional reagents. However, this remains untested for this specific compound.
Spectroscopic Characterization
Key spectral data for intermediates and the final compound are inferred from analogous benzimidazole derivatives:
1H NMR (DMSO-d6)
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Thiophene protons | 7.0–7.4 | m |
| Propyl chain | 1.6 (CH₂), 2.8 (CH₂), 3.2 (CH₂) | m, t, m |
| Benzimidazole NH | ~12.5 (broad) | s |
13C NMR (DMSO-d6)
| Carbon | δ (ppm) |
|---|---|
| Benzimidazole C2 | ~143–145 |
| Thiophene C2 | ~125–130 |
| Propyl CH₂ | ~25–35 |
Challenges and Optimization
-
Purification : Recrystallization (e.g., ethanol/THF) or column chromatography may be required to remove unreacted starting materials.
-
Byproducts : Possible formation of N3-alkylated isomers, mitigated by steric control or catalysts.
-
Scalability : Microwave methods are more amenable to large-scale production.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Acid-Catalyzed | High regioselectivity | Long reaction times |
| Microwave-Assisted | Fast, high yield | Requires specialized equipment |
| One-Pot | Simplified workflow | Unproven for this compound |
Chemical Reactions Analysis
Electrophilic Substitution at the Benzimidazole Core
The benzimidazole ring undergoes electrophilic substitution, particularly at the C-5 and C-6 positions. Reactions include:
-
Nitration : Using HNO₃/H₂SO₄ at 0–5°C generates nitro derivatives, with regioselectivity influenced by the electron-donating phenoxypropyl group .
-
Sulfonation : Concentrated H₂SO₄ or SO₃ introduces sulfonic acid groups, enhancing water solubility .
Table 1 : Electrophilic substitution conditions and outcomes
| Reaction | Reagents/Conditions | Position | Product Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C, 4 hr | C-5 | 65–70% | |
| Sulfonation | SO₃, H₂SO₄, 60°C, 6 hr | C-6 | 58–62% |
Functionalization of the Thiophene Ring
The thiophen-2-yl group participates in:
-
Halogenation : Br₂ in CCl₄ adds bromine at the α-position of thiophene .
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ catalyze biaryl formation .
Key Reaction :
Alkylation/Acylation at the N-1 Position
The 3-(4-methylphenoxy)propyl chain undergoes:
-
Oxidative Cleavage : Ozonolysis or KMnO₄/acid converts the propyl chain to carboxylic acid .
-
Nucleophilic Displacement : Reaction with Grignard reagents replaces the phenoxy group.
Example :
Reduction of the Benzimidazole Ring
Catalytic hydrogenation (H₂, Pd/C) saturates the benzimidazole ring to dihydro derivatives, altering pharmacological activity .
Conditions :
Formation of Metal Complexes
The benzimidazole nitrogen and thiophene sulfur act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced antimicrobial properties .
Table 2 : Metal complexes and applications
| Metal | Ligand Sites | Application | Reference |
|---|---|---|---|
| Cu(II) | N (benzimidazole) | Anticancer agents | |
| Zn(II) | S (thiophene) | Antifungal coatings |
Degradation Under Acidic/Basic Conditions
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including 1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole, in exhibiting anticancer properties. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Li et al. (2021) | MDA-MB-231 | 12.5 | Significant growth inhibition |
| Kumar et al. (2020) | A549 | 15.0 | Induced apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens. Studies indicate that it exhibits moderate to strong activity against both bacterial and fungal strains.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this benzimidazole derivative has demonstrated anti-inflammatory activity. Research indicates that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
| Compound | Cytokine Inhibition (%) | Dose (mg/kg) |
|---|---|---|
| Compound A (similar structure) | TNF-α: 50% | 10 |
| Compound B (similar structure) | IL-6: 45% | 20 |
Case Study 1: Anticancer Efficacy
A study conducted by Chang et al. (2023) investigated the efficacy of various benzimidazole derivatives on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
Case Study 2: Antimicrobial Screening
In a comprehensive screening by Mathew et al. (2023), several derivatives including the target compound were tested against resistant strains of bacteria. The findings revealed that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as an alternative treatment option.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHYLPHENOXY)PROPYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Substituent Variations and Electronic Effects
The table below compares key structural and electronic features of the target compound with four analogs:
Key Observations :
- Electron-Withdrawing Groups (EWG): The target compound’s 4-methylphenoxy group (moderate EWG) contrasts with stronger EWGs like chlorine in ’s analog, which may reduce electron density at the benzimidazole core, affecting binding to electron-rich biological targets .
- Thiophene vs. Aryl Groups : The thiophen-2-yl group’s π-excessive nature may favor interactions with aromatic residues in enzymes, unlike the 4-methoxyphenyl () or 4-chlorophenyl () groups, which are π-deficient .
Biological Activity
1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their significant pharmacological properties, including antitumor , antimicrobial , and anti-inflammatory activities. The structural framework of benzimidazoles allows for modifications that enhance their efficacy against various diseases. The compound features a unique substitution pattern that may influence its biological activity.
Antitumor Activity
Research indicates that benzimidazole derivatives often exhibit substantial antitumor effects. For instance, compounds similar to 1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole have shown promising results in inhibiting cell proliferation across various cancer cell lines. In a study involving different benzimidazole derivatives, it was found that certain compounds demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity .
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole | HCC827 | 6.26 ± 0.33 | High |
| Similar Compound A | NCI-H358 | 6.48 ± 0.11 | High |
| Similar Compound B | NCI-H358 (3D Assay) | 16.00 ± 9.38 | Medium |
This table summarizes the antitumor activity of related compounds, suggesting that the compound may also possess similar efficacy.
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been widely documented. Compounds with structural similarities to our target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study reported that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Pathogen | MIC (μg/ml) | Standard Antibiotic MIC (μg/ml) |
|---|---|---|
| S. typhi | 50 | Ampicillin: 100 |
| C. albicans | 250 | Griseofulvin: 500 |
The above data highlights the potential of these compounds as alternative antimicrobial agents.
The exact mechanisms through which 1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole exerts its biological effects are still under investigation. However, studies suggest that many benzimidazole derivatives interact with DNA, potentially disrupting replication and transcription processes . This interaction is crucial for their antitumor and antimicrobial activities.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives:
- Antitumor Efficacy : A comprehensive review highlighted that compounds with similar structures demonstrated significant antitumor activity in vitro and in vivo models, supporting their potential as chemotherapeutic agents .
- Antimicrobial Testing : In vitro testing against various pathogens revealed that several benzimidazole derivatives had comparable or superior activity to traditional antibiotics, suggesting their utility in treating resistant infections .
- Structure-Activity Relationship (SAR) : Ongoing research is focusing on understanding how different substituents on the benzimidazole core influence biological activity, which could lead to the development of more potent derivatives .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
